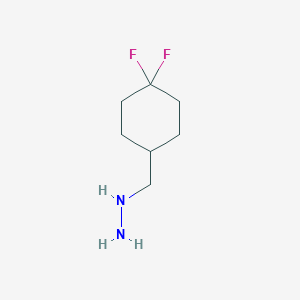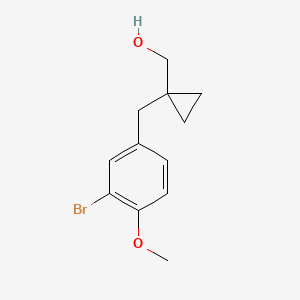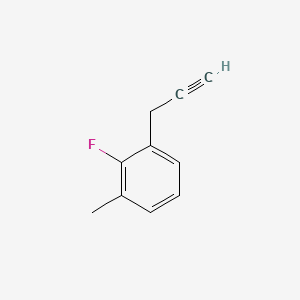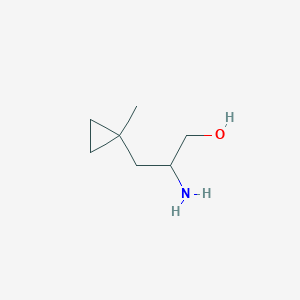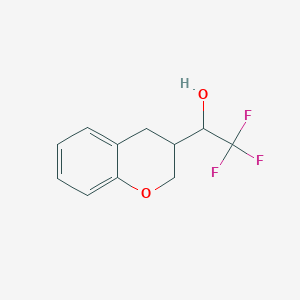
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of chroman derivatives. Chroman, also known as benzopyran, is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The addition of a trifluoroethanol group to the chroman structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of chroman derivatives with trifluoroethanol. One common method is the Friedel-Crafts alkylation, where chroman is reacted with trifluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 1-(Chroman-3-yl)-2,2,2-trifluoroethane-1,2-diol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The trifluoroethanol group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The chroman moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Chroman-3-yl derivatives: Compounds with similar chroman structures but different substituents.
Trifluoroethanol derivatives: Compounds with the trifluoroethanol group attached to different core structures.
Uniqueness: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the chroman and trifluoroethanol groups, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10,15H,5-6H2 |
Clé InChI |
DRKCSZAJELWEGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC=C21)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


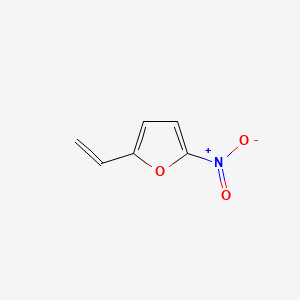
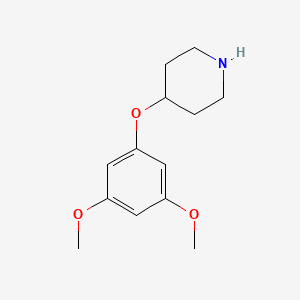
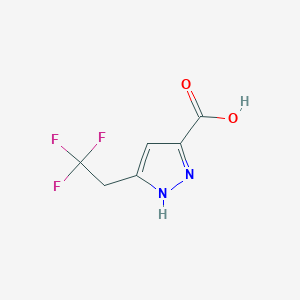


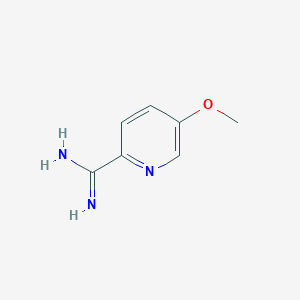
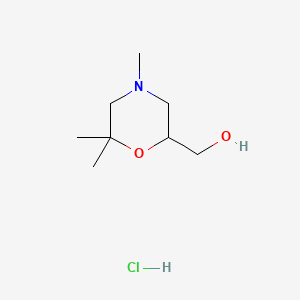
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
